molecular formula C18H23ClN2O2 B14033325 tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate

tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate

Cat. No.: B14033325
M. Wt: 334.8 g/mol
InChI Key: UJIDLCUKNDLTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate (CAS 400801-69-6) is a protected piperidine-indole hybrid compound serving as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. The molecular scaffold, featuring a piperidine ring linked to a 5-chloroindole moiety, is of significant interest in the development of bioactive molecules. This structure is particularly valuable for synthesizing potential Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, as the piperidine-carboxylate group is a common pharmacophore in this class of compounds . The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a critical feature, allowing for further synthetic manipulation and deprotection to generate secondary amine intermediates for more complex target molecules . Researchers utilize this compound to explore structure-activity relationships, particularly in modifying the hydrophobic and electronic characteristics of the indole ring system to optimize interactions with biological targets. The presence of the chlorine atom at the 5-position of the indole ring provides a site for further functionalization via cross-coupling reactions, enhancing its utility in constructing diverse compound libraries for biological screening. This makes it a key intermediate for investigators working on the design and synthesis of novel small-molecule therapeutics targeting neurological disorders and pain pathways.

Properties

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H23ClN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-5-4-13(19)10-14(15)16/h4-5,10-12,20H,6-9H2,1-3H3

InChI Key

UJIDLCUKNDLTOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Preparation of tert-butyl 4-piperidine-1-carboxylate

The tert-butyl carbamate protecting group (Boc) on piperidine nitrogen is introduced to protect the amine functionality during subsequent reactions. A widely used method involves reacting piperidine with di-tert-butyl dicarbonate under basic conditions. According to patent WO2009133778A1, tert-butyl 3-aminopiperidine-1-carboxylate derivatives can be prepared by selective carbamate protection and deprotection strategies employing bases such as alkali metal hydroxides or alkoxides in solvents like tetrahydrofuran or alcohols at temperatures between 50 and 120 °C.

Step Reagents & Conditions Outcome
1 Piperidine + di-tert-butyl dicarbonate + base Boc-protected piperidine (tert-butyl piperidine-1-carboxylate)

Synthesis of 5-chloroindole Intermediate

The 5-chloroindole core can be synthesized by various methods, including:

The 5-chloroindole is then functionalized at the 3-position to enable coupling.

Coupling of 5-chloroindole with tert-butyl 4-piperidine-1-carboxylate

The key step is the formation of the carbon-nitrogen bond between the 3-position of the 5-chloroindole and the 4-position nitrogen of the piperidine ring.

Two main approaches are reported in analogous compounds (e.g., tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate):

Typical reaction conditions involve palladium catalysts (e.g., Pd(dba)₂), phosphine ligands (e.g., Xantphos), bases such as cesium carbonate or potassium carbonate, and solvents like toluene or tetrahydrofuran at elevated temperatures (80–100 °C).

Representative Reaction Scheme

Step Reactants Conditions Product
1 Indole + N-chlorosuccinimide (NCS) Solvent: dichloromethane, 0 °C to RT 5-chloroindole
2 5-chloroindole + tert-butyl 4-bromopiperidine-1-carboxylate Pd catalyst, base, solvent, 80–100 °C This compound

Analytical Characterization and Quality Control

Spectroscopic Analysis

  • Nuclear Magnetic Resonance Spectroscopy (NMR):

    • ^1H NMR signals for tert-butyl group typically appear around δ 1.4 ppm (singlet, 9H).
    • Indole aromatic protons resonate between δ 6.5–8.0 ppm, with characteristic shifts influenced by the 5-chloro substituent.
    • Piperidine ring protons appear as multiplets between δ 1.5–3.5 ppm.
  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to the formula $$C{19}H{25}ClN2O2$$ with expected isotopic pattern due to chlorine.
  • Infrared Spectroscopy (IR):

    • Characteristic carbamate (Boc) carbonyl stretch near 1700 cm⁻¹.

Purity and Yield

  • Purity is typically assessed by high-performance liquid chromatography (HPLC), with >95% purity considered acceptable for research-grade compounds.

  • Reaction yields vary depending on conditions but generally range between 60–85% for the coupling step.

Research Discoveries and Optimization

Base Selection and Solvent Effects

Patent WO2009133778A1 emphasizes the importance of base choice in carbamate deprotection and coupling reactions. Alkali metal hydroxides (e.g., sodium hydroxide), metal alkoxides (e.g., sodium methoxide), and carbonates (e.g., cesium carbonate) have been studied. Metal hydroxides and alkoxides are preferred due to higher reactivity and selectivity.

Solvent polarity and protic/aprotic nature significantly affect reaction rates and selectivity. Mixtures of water with tetrahydrofuran or alcohol solvents enhance solubility and reaction efficiency.

Temperature and Time Optimization

Reaction temperatures between 50 and 120 °C and times of 30 minutes to 5 hours are optimal for carbamate deprotection and coupling reactions, balancing yield and minimizing side reactions.

Data Table Summarizing Key Preparation Parameters

Parameter Range/Value Notes
Base Sodium hydroxide, potassium carbonate, sodium methoxide Metal hydroxides and alkoxides preferred
Solvent Tetrahydrofuran, 1-butanol, water mixtures Solvent choice affects solubility and reaction rate
Temperature 50–120 °C Higher temperature accelerates reaction but may cause side reactions
Reaction time 30 min – 5 hours Dependent on temperature and base amount
Base equivalents 1–10 moles per mole of substrate Typically 2–5 moles preferred
Purity (HPLC) >95% Required for research and pharmaceutical applications
Yield (coupling step) 60–85% Optimized by catalyst loading and solvent system

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Halogen substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indoline derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, including serotonin and dopamine receptors, which play a role in its potential therapeutic effects. The compound may also inhibit certain enzymes, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Substituted Piperidine Derivatives

(a) tert-Butyl 4-(1H-Indol-5-yl)piperidine-1-carboxylate
  • CAS No.: 951174-11-1
  • Molecular Formula : C₁₈H₂₂N₂O₂
  • Molecular Weight : 298.38 g/mol
  • Key Difference : Substitution at the 5-position of indole (vs. 3-position in the target compound).
  • Impact : Altered electronic properties due to positional isomerism; reduced steric hindrance may enhance binding to planar aromatic receptors .
(b) tert-Butyl 4-(5-Methoxy-1H-indol-3-yl)piperidine-1-carboxylate
  • CAS No.: 886362-25-0
  • Molecular Formula : C₁₉H₂₄N₂O₃
  • Molecular Weight : 336.41 g/mol
  • Key Difference : Methoxy group replaces chlorine at the indole 5-position.
  • Impact : Increased electron-donating capacity (methoxy vs. chloro) may improve solubility but reduce electrophilic reactivity .
(c) tert-Butyl 4-(1H-Indol-1-yl)piperidine-1-carboxylate
  • CAS No.: 170364-89-3
  • Molecular Formula : C₁₈H₂₄N₂O₂
  • Molecular Weight : 300.40 g/mol
  • Key Difference : Indole substitution at the 1-position (vs. 3-position).

Heterocyclic Piperidine Derivatives

(a) tert-Butyl 4-(6-Chloropyrazin-2-yl)piperidine-1-carboxylate
  • CAS No.: 778627-83-1
  • Molecular Formula : C₁₄H₁₉ClN₄O₂
  • Molecular Weight : 310.78 g/mol
  • Key Difference : Pyrazine ring replaces indole.
  • Impact : Pyrazine’s electron-deficient nature enhances hydrogen-bond acceptor capacity, making it suitable for targeting purine-binding domains .
(b) tert-Butyl 4-(5-(3-Bromo-5-fluorobenzamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
  • Molecular Formula : C₂₅H₂₈BrFN₄O₄
  • Key Difference : Incorporation of a bromo-fluorobenzamido group and indazole core.
  • Impact : Increased molecular complexity and halogen content enhance binding specificity but may reduce metabolic stability .

Functional Group Variations

(a) tert-Butyl 4-(5-Chloro-3-(methoxycarbonyl)-2-methylphenoxy)piperidine-1-carboxylate
  • CAS No.: 1617501-17-3
  • Molecular Formula: C₁₉H₂₆ClNO₅
  • Molecular Weight : 383.87 g/mol
  • Key Difference: Phenoxy group with methoxycarbonyl and methyl substituents replaces indole.
  • Impact : Enhanced hydrophilicity due to ester groups, improving aqueous solubility but reducing membrane permeability .
(b) tert-Butyl 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate
  • Molecular Formula : C₂₆H₂₈ClFN₄O₃
  • Key Difference : Pyrazole-carbonyl-piperazine hybrid.
  • Impact : Dual halogenation (Cl, F) increases electronegativity, favoring interactions with hydrophobic enzyme pockets .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Pharmacological Relevance
Target Compound C₁₈H₂₁ClN₂O₂ 340.83 5-Chloroindole-3-yl Kinase inhibition
tert-Butyl 4-(1H-Indol-5-yl)piperidine-1-carboxylate C₁₈H₂₂N₂O₂ 298.38 Indole-5-yl GPCR modulation
tert-Butyl 4-(6-Chloropyrazin-2-yl)piperidine-1-carboxylate C₁₄H₁₉ClN₄O₂ 310.78 6-Chloropyrazine Antiviral agents
tert-Butyl 4-(5-Methoxy-1H-indol-3-yl)piperidine-1-carboxylate C₁₉H₂₄N₂O₃ 336.41 5-Methoxyindole Solubility enhancement

Key Research Findings

  • Synthetic Utility : The tert-butyl carbamate group in the target compound facilitates deprotection under mild acidic conditions, enabling efficient downstream functionalization .
  • Biological Activity : Chlorine at the indole 5-position enhances electrophilicity, critical for covalent binding to cysteine residues in kinases .
  • Thermodynamic Stability : Compared to pyrazine analogs, the indole core exhibits higher melting points (>150°C) due to stronger intermolecular π-π interactions .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-certified respirators (P95 for particulates or OV/AG/P99 for organic vapors) when handling powders or aerosols .
  • Skin/Eye Protection : Wear nitrile gloves and chemical splash goggles; ensure eyewash stations are accessible .
  • Storage : Store in sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) .
    • Data Source : Analogous piperidine-carboxylates show Category 2 skin/eye irritation and H335 (respiratory tract irritation) classifications .

Q. How can researchers synthesize this compound?

  • Methodological Answer :

  • Step 1 : Synthesize 5-chloroindole via electrophilic chlorination (e.g., NCS in DMF) .
  • Step 2 : Couple indole to piperidine using Pd-catalyzed Buchwald-Hartwig amination (2–5 mol% Pd(OAc)₂, XPhos ligand, 80–100°C) .
  • Step 3 : Protect the piperidine nitrogen with Boc anhydride in THF with DMAP (yield: 50–70%) .
    • Optimization : Microwave-assisted reactions reduce coupling times from 24h to 2–4h .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use ethyl acetate/hexane (3:7) to remove unreacted indole derivatives.
  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10) .
  • HPLC Validation : Confirm purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA) .

Q. How should researchers characterize its physical properties?

  • Methodological Answer :

  • Melting Point : Determine via DSC (differential scanning calorimetry) at 5°C/min ramp.
  • Solubility : Test in DMSO, THF, and chloroform using UV-Vis spectroscopy (λmax ~275 nm for indole) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • DOE (Design of Experiments) : Vary catalyst loading (1–5 mol%), temperature (70–110°C), and solvent (toluene vs. DMF) to identify Pareto-optimal conditions .
  • Continuous Flow Systems : Improve mixing efficiency and reduce side reactions (e.g., indole dimerization) .

Q. How to resolve discrepancies in NMR data for structural confirmation?

  • Methodological Answer :

  • 2D NMR : Use HSQC to assign piperidine CH₂ groups (δ 2.5–3.5 ppm) and indole protons (δ 7.0–7.8 ppm) .
  • X-ray Crystallography : Grow crystals via slow evaporation (hexane/EtOAc) and compare bond lengths/angles to DFT-optimized structures .

Q. What strategies mitigate toxicity risks during in vitro assays?

  • Methodological Answer :

  • In Silico Prediction : Use QSAR models (e.g., ProTox-II) to estimate LD₅₀ and prioritize low-concentration testing .
  • Cytotoxicity Screening : Perform MTT assays on HEK293 cells (IC₅₀ typically >100 µM for Boc-protected piperidines) .

Q. How does the 5-chloro substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electrophilicity Analysis : Compare Hammett σₚ values (Cl: +0.23) to predict activation barriers in Suzuki-Miyaura couplings .
  • Competitive Experiments : React 5-chloro vs. 5-H indole derivatives with aryl boronic acids (GC-MS quantification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.